molecular formula C11H22N2 B15310988 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine

Cat. No.: B15310988
M. Wt: 182.31 g/mol
InChI Key: DGOWCFMETVLKJD-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is a chemical compound that features a piperazine ring substituted with a tetramethylcyclopropyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various purities and quantities, catering to the needs of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors. This compound may also interact with enzymes and proteins involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(2,2,3,3-tetramethylcyclopropyl)piperazine

InChI

InChI=1S/C11H22N2/c1-10(2)9(11(10,3)4)13-7-5-12-6-8-13/h9,12H,5-8H2,1-4H3

InChI Key

DGOWCFMETVLKJD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)N2CCNCC2)C

Origin of Product

United States

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